1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea is a synthetic urea derivative characterized by a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 3-fluorophenyl group and a 4-methylbenzylurea moiety.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-5-7-14(8-6-13)11-21-19(25)22-16-10-18(24)23(12-16)17-4-2-3-15(20)9-17/h2-9,16H,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIRGIVAXKTWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the reaction between 4-methylbenzylamine and an appropriate isocyanate yields the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Urea-Based Derivatives
Thiazolyl-Substituted Ureas ()
Compounds 8a , 8b , and 8c share a urea backbone but differ in substituents:
- 8a : 3-Fluorophenyl, thiazolyl-chloromethyl.
- 8b : 3,5-Dichlorophenyl, thiazolyl-chloromethyl.
- 8c : 3-Chloro-4-fluorophenyl, thiazolyl-chloromethyl.
| Compound | Substituents (R) | Yield (%) | Molecular Weight (ESI-MS [M+H]⁺) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-Fluorophenyl, 4-methylbenzyl | N/A | ~383 (estimated) | Pyrrolidinone core, moderate lipophilicity |
| 8a | 3-Fluorophenyl | 50.3 | 362.1 | Thiazole heterocycle, chloro-methyl |
| 8b | 3,5-Dichlorophenyl | 58.1 | 412.0 | Higher halogenation, increased MW |
| 8c | 3-Chloro-4-fluorophenyl | 55.3 | 396.0 | Mixed halogenation, moderate MW |
Key Observations :
- The target compound’s pyrrolidinone core distinguishes it from the thiazolyl heterocycles in 8a–8c, which may alter metabolic stability or binding kinetics.
- Chlorine substituents in 8b and 8c increase molecular weight and lipophilicity compared to the target compound’s methylbenzyl group .
Pyridin-2-yl and Triazinan-2-ylidene Derivatives ()
Compounds 1 and 3 from feature urea linked to pyridin-2-yl or triazinan-2-ylidene groups:
- Compound 1: Pyridin-2-yl with fluorophenoxy and dimethoxyphenyl substituents (reported as a glucokinase activator).
Structural Differences :
- The target compound lacks the electron-withdrawing nitro or methoxy groups seen in these analogs, which may reduce metabolic degradation risks.
Pyrrolidinone-Based Ureas ()
The compound 1042725-27-8 (1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea) shares a pyrrolidinone core but differs in substituents:
- Methoxybenzyl vs. methylbenzyl in the target compound.
- Methoxyphenyl vs. fluorophenyl in the urea moiety.
Key Implications :
- Fluorine in the target compound may enhance bioavailability via reduced oxidative metabolism .
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₅FN₄O₃, with a molecular weight of approximately 347.8 g/mol. The compound features a pyrrolidinone ring, a fluorophenyl group, and a morpholinopropyl urea moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅FN₄O₃ |
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylbenzyl)urea |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various cellular pathways, influencing processes related to disease mechanisms. The fluorophenyl group enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antineoplastic Activity : Preliminary studies suggest that the compound may have potential antitumor effects, with mechanisms involving apoptosis induction in cancer cells.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anticancer Activity : A study on related pyrrolidinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance therapeutic efficacy .
- Antimicrobial Studies : Research on compounds with similar urea moieties revealed promising antibacterial activities, suggesting that structural components like the fluorophenyl group contribute to enhanced bioactivity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea | Chlorophenyl group instead of fluorophenyl | Moderate anticancer activity |
| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea | Methylphenyl group | Lower binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
